molecular formula C22H26FN5O6 B15285589 SYR-472 succinate

SYR-472 succinate

Cat. No.: B15285589
M. Wt: 475.5 g/mol
InChI Key: OGCNTTUPLQTBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SYR-472 succinate, also known as trelagliptin succinate, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound is notable for its once-weekly dosing regimen, which offers a significant advantage in terms of patient adherence compared to other DPP-4 inhibitors that require daily administration .

Preparation Methods

Industrial Production Methods: Industrial production of SYR-472 succinate likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include stringent quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions: SYR-472 succinate primarily undergoes metabolic reactions in the body. It is known to be a reversible, competitive, and slow-binding inhibitor of DPP-4. The compound does not undergo significant oxidation or reduction reactions under physiological conditions .

Common Reagents and Conditions: The primary reaction involving this compound is its interaction with DPP-4. This interaction is characterized by a non-covalent binding mechanism, which is essential for its inhibitory activity .

Major Products Formed: The major product formed from the interaction of this compound with DPP-4 is the inhibited enzyme complex. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels .

Scientific Research Applications

SYR-472 succinate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used extensively in clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus. Research has shown that this compound significantly improves glycemic control with a favorable safety profile .

In addition to its primary use in diabetes treatment, this compound is also studied for its potential effects on other metabolic disorders. Its unique once-weekly dosing regimen makes it an attractive candidate for long-term treatment studies .

Mechanism of Action

SYR-472 succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .

The molecular target of this compound is the DPP-4 enzyme, and the pathway involved includes the incretin hormone signaling pathway. This mechanism is similar to other DPP-4 inhibitors but is distinguished by its prolonged duration of action .

Comparison with Similar Compounds

SYR-472 succinate is compared with other DPP-4 inhibitors such as sitagliptin, alogliptin, and linagliptin. While all these compounds share a similar mechanism of action, this compound is unique due to its once-weekly dosing regimen. This feature offers a significant advantage in terms of patient adherence and convenience .

List of Similar Compounds:
  • Sitagliptin
  • Alogliptin
  • Linagliptin
  • Saxagliptin

Properties

Molecular Formula

C22H26FN5O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid

InChI

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

OGCNTTUPLQTBJI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.